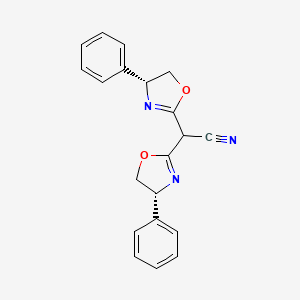![molecular formula C23H30O2 B13647846 4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647846.png)
4'-(Decyloxy)-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl, featuring a decyloxy group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde typically involves the reaction of 4-bromo-[1,1’-biphenyl]-4-carbaldehyde with decanol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The aldehyde group in 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to potential biological activity. The decyloxy group contributes to the compound’s hydrophobicity, affecting its interactions with biological membranes and other hydrophobic molecules .
Comparación Con Compuestos Similares
4’-(Decyloxy)-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
4’-(Decyloxy)-[1,1’-biphenyl]-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness: 4’-(Decyloxy)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its nitrile or alcohol counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C23H30O2 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
4-(4-decoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C23H30O2/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17,19H,2-9,18H2,1H3 |
Clave InChI |
PXFSZXVETNSESD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


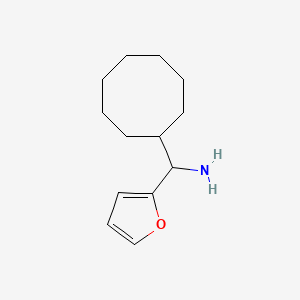
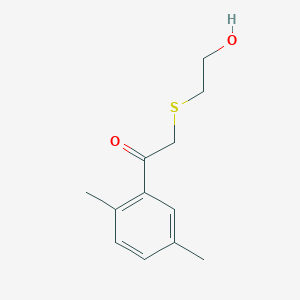

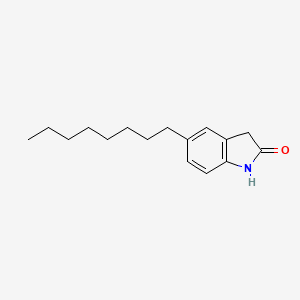
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
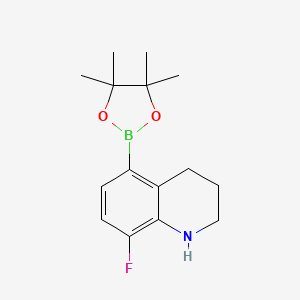

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
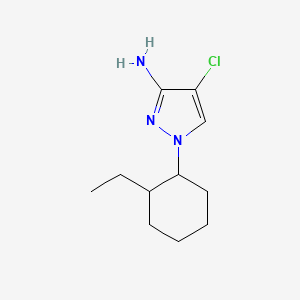
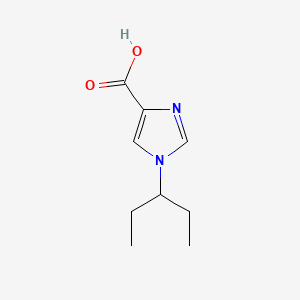
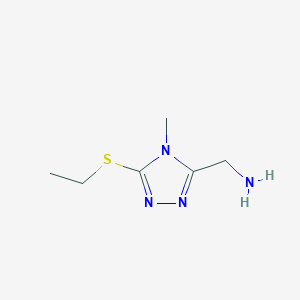
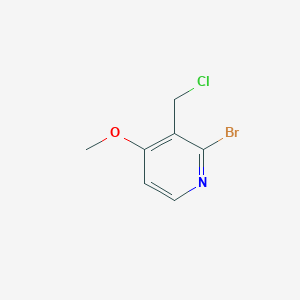
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
